Cas no 60833-52-5 (bis(iodomethyl)ether)

bis(iodomethyl)ether 化学的及び物理的性質
名前と識別子
-
- bis(iodomethyl)ether
- iodo(iodomethoxy)methane
- Bis-jodmethyl-aether
- symm. Dijoddimethylaether
- symm.Dijodmethylaether
-
計算された属性
- せいみつぶんしりょう: 297.83500
じっけんとくせい
- ふってん: 256.1℃/760mmHg
- PSA: 9.23000
- LogP: 1.78800
bis(iodomethyl)ether セキュリティ情報
bis(iodomethyl)ether 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
bis(iodomethyl)ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG70290-50mg |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 50mg |
$345.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947831-100mg |
Iodo(iodomethoxy)methane |
60833-52-5 | 95% | 100mg |
¥11793.00 | 2024-05-07 | |
1PlusChem | 1P00EDTE-250mg |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 97% | 250mg |
$494.00 | 2025-02-27 | |
1PlusChem | 1P00EDTE-5g |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 97% | 5g |
$2829.00 | 2025-02-27 | |
TRC | B449005-10mg |
Bis(iodomethyl)ether |
60833-52-5 | 10mg |
$ 135.00 | 2022-06-07 | ||
TRC | B449005-1mg |
Bis(iodomethyl)ether |
60833-52-5 | 1mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AG70290-25mg |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 25mg |
$227.00 | 2024-04-19 | ||
A2B Chem LLC | AG70290-10mg |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 10mg |
$133.00 | 2024-04-19 | ||
1PlusChem | 1P00EDTE-500mg |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 97% | 500mg |
$672.00 | 2025-02-27 | |
1PlusChem | 1P00EDTE-1g |
BIS(IODOMETHYL)ETHER |
60833-52-5 | 97% | 1g |
$1139.00 | 2025-02-27 |
bis(iodomethyl)ether 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
7. Book reviews
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
bis(iodomethyl)etherに関する追加情報
Chemical Profile of Bis(iodomethyl)ether (CAS No: 60833-52-5)
Bis(iodomethyl)ether, identified by the Chemical Abstracts Service Number (CAS No) 60833-52-5, is a specialized organoiodine compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure featuring two iodomethyl groups linked via an ether oxygen, exhibits distinct chemical properties that make it a valuable intermediate in various synthetic applications.
The molecular formula of Bis(iodomethyl)ether is C₂H₆I₂O, reflecting its composition of two carbon atoms, six hydrogen atoms, two iodine atoms, and one oxygen atom. The presence of iodine substituents renders this compound highly reactive, particularly in cross-coupling reactions and metal-catalyzed transformations. These attributes have positioned it as a key reagent in the development of complex organic molecules, including those relevant to medicinal chemistry.
In recent years, Bis(iodomethyl)ether has been explored for its potential in facilitating the synthesis of biologically active compounds. Its ability to participate in palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, has made it a useful building block for constructing heterocyclic frameworks and functionalized alkanes. These transformations are particularly relevant in the context of drug discovery, where efficient construction of target molecules is paramount.
One of the most compelling aspects of Bis(iodomethyl)ether is its utility in generating organometallic intermediates under mild conditions. The reactivity of the iodomethyl groups allows for facile activation by transition metals, enabling the formation of stable complexes that can be further functionalized. This property has been leveraged in the synthesis of complex natural products and pharmacophores, underscoring its importance in modern synthetic methodologies.
Recent advancements in the use of Bis(iodomethyl)ether have highlighted its role in flow chemistry applications. The ability to perform reactions under controlled conditions using continuous flow systems has improved yields and purity while reducing solvent consumption. This aligns with broader trends in green chemistry, where sustainable practices are increasingly prioritized. The integration of Bis(iodomethyl)ether into flow chemistry protocols demonstrates its versatility and adaptability to evolving synthetic demands.
The pharmaceutical industry has also shown interest in Bis(iodomethyl)ether due to its potential as a precursor for bioactive molecules. Researchers have utilized this compound to develop novel therapeutic agents targeting various diseases. For instance, derivatives of Bis(iodomethyl)ether have been investigated for their antimicrobial and anticancer properties. The structural diversity accessible through its use allows for the exploration of multiple pharmacological pathways, making it a valuable asset in medicinal chemistry research.
From a chemical standpoint, Bis(iodomethyl)ether represents an intriguing example of how functional group manipulation can enhance reactivity and selectivity. Its unique electronic environment, influenced by the electron-withdrawing nature of iodine and the electron-donating effect of the ether oxygen, makes it a versatile reagent. This balance has been exploited to develop novel synthetic strategies that were previously inaccessible or inefficient.
The industrial application of Bis(iodomethyl)ether is also noteworthy. Its use as an intermediate in large-scale organic synthesis underscores its commercial viability beyond academic research. Manufacturers have adapted processes to optimize its production and handling, ensuring reliability for industrial partners. This has facilitated its adoption in various sectors where precise chemical transformations are required.
Future research directions involving Bis(iodomethyl)ether may explore its role in photoredox catalysis and other emerging synthetic techniques. The compound's reactivity could be harnessed to develop new methodologies that complement existing approaches. Such innovations would further expand its utility and reinforce its position as a cornerstone intermediate in organic synthesis.
In conclusion,Bis(iodomethyl)ether (CAS No: 60833-52-5) is a multifaceted compound with significant implications across synthetic chemistry and pharmaceutical science. Its unique properties enable diverse applications, from academic research to industrial production. As advancements continue to emerge,Bis(iodomethyl)ether is poised to remain a critical component in the development of new chemical entities and innovative synthetic strategies.
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